molecular formula C10H13FN2O B8634940 N,N-diethyl-2-fluoroisonicotinamide

N,N-diethyl-2-fluoroisonicotinamide

Cat. No. B8634940
M. Wt: 196.22 g/mol
InChI Key: HVYXMPYXRUYGEB-UHFFFAOYSA-N
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Patent
US09125937B2

Procedure details

To a stirred suspension of compound 27 (6.00 g, 42.5 mmol) in anhydrous dichloromethane (200 mL) were successively added, under argon, anhydrous N,N-dimethylformamide (2 mL) and thionyl chloride (12.4 mL, 0.17 mol). The mixture was refluxed for 3 h. After cooling to room temperature, the solvent was evaporated under reduce pressure and the residue was dissolved in anhydrous toluene (40 mL). The solvent was evaporated under vacuum and the residue was dissolved in anhydrous tetrahydrofuran (40 mL). A solution of diethylamine (8.79 mL, 85.0 mmol) in anhydrous tetrahydrofuran (10 mL) was added dropwise, at 0° C. The mixture was then stirred at room temperature for 12 h. The solvent was evaporated under reduce pressure and the residue was dissolved in water (80 mL) before addition of a 5% aqueous sodium carbonate solution (10 mL). The mixture was extracted with dichloromethane (4×80 mL). The organic layers were combined, dried on magnesium sulfate, filtered and evaporated under vacuum. The residue was chromatographed (Al2O3, AcOEt) to give compound 86 (5.66 g, 28.8 mmol) as a yellow liquid. Yield 68%; Rf (Al2O3, AcOEt) 0.78; IR (CCl4) ν 1298, 1401, 1433, 1562, 1612, 1647, 2936, 2978 cm−1: 1H NMR (200 MHz, CDCl3) δ 1.00 (t, 3H, J=7.1 Hz), 1.12 (t, 3H, J=7.1 Hz), 3.09 (q, 2H, J=7.1 Hz), 3.42 (q, 2H, J=7.1 Hz), 6.80 (m, 1H), 7.05 (ddd, 1H, 5JH-F=1.9 Hz, J=1.3, 5.1 Hz), 8.15 (d, 1H, J=5.1 Hz); MS m/z 196 (M+, 22), 195 (26), 124(100), 96 (36), 76 (11), 69 (12).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
12.4 mL
Type
reactant
Reaction Step Three
Quantity
8.79 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
68%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5]([OH:7])=O.CN(C)C=O.S(Cl)(Cl)=O.[CH2:20]([NH:22][CH2:23][CH3:24])[CH3:21]>ClCCl.O1CCCC1>[CH2:20]([N:22]([CH2:23][CH3:24])[C:5](=[O:7])[C:4]1[CH:8]=[CH:9][N:10]=[C:2]([F:1])[CH:3]=1)[CH3:21]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CN1
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
12.4 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
8.79 mL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at room temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were successively added, under argon
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in anhydrous toluene (40 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in anhydrous tetrahydrofuran (40 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water (80 mL) before addition of a 5% aqueous sodium carbonate solution (10 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (4×80 mL)
CUSTOM
Type
CUSTOM
Details
dried on magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (Al2O3, AcOEt)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)N(C(C1=CC(=NC=C1)F)=O)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 28.8 mmol
AMOUNT: MASS 5.66 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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